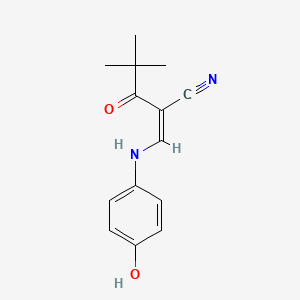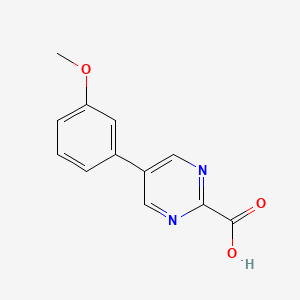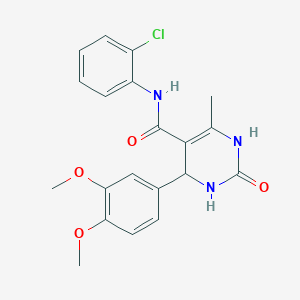
2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, also known as 4-hydroxy-2-(2,2-dimethylpropionyl)benzylamine (HDPBA), is a synthetic compound with a wide range of applications in scientific research. HDPBA has been used in numerous studies as a model compound to study the effects of drug-like molecules on biochemical and physiological processes. HDPBA has also been used in laboratory experiments to evaluate the efficacy of new drug molecules and to elucidate their mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The compound's derivatives demonstrate significant antioxidant properties. A study on methoxy- and hydroxyl-substituted 2'-aminochalcones, structurally related to 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, found strong antioxidant activity, particularly in derivatives with hydroxyl functionalities (Sulpizio et al., 2016).
Chemical Synthesis and Structural Analysis
This compound and its variants are utilized in various chemical syntheses and structural analyses. For instance, research on compounds including (4-acetylphenyl)amino 2,2-dimethylpropanoate has provided insights into molecular geometry and hydrogen bonding patterns, highlighting the utility of these compounds in crystallography and vibrational data analysis (Kant et al., 2014).
Applications in Polymer Science
Modifications of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, have been explored. These modifications lead to increased thermal stability and potential antibacterial and antifungal applications, indicating the compound's relevance in medical and polymer sciences (Aly & El-Mohdy, 2015).
Exploration in Medicinal Chemistry
The compound has been synthesized and evaluated for its potential in medicinal applications. For example, studies have investigated its beta-adrenoceptor stimulant properties, exploring its potential use as a cardiac stimulant (Barlow et al., 1981).
Anticancer Research
Research has also been conducted on derivatives of this compound for potential anticancer applications. A series of synthesized compounds based on the structural modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed selective inhibition of colon cancer cell proliferation, indicating the compound's relevance in cancer research (Rayes et al., 2020).
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-hydroxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)13(18)10(8-15)9-16-11-4-6-12(17)7-5-11/h4-7,9,16-17H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOFDPRTHKXNKP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride](/img/structure/B2423289.png)
![ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate](/img/structure/B2423291.png)

![5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423294.png)
![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole](/img/structure/B2423295.png)
![N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423297.png)
![6-[4-(5-Ethylthiophen-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423298.png)


![N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2423302.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone](/img/structure/B2423303.png)


![(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2423307.png)